molecular formula C10H13Cl2NS B14711918 4-[Bis(2-chloroethyl)amino]benzenethiol CAS No. 6972-96-9

4-[Bis(2-chloroethyl)amino]benzenethiol

Cat. No.: B14711918
CAS No.: 6972-96-9
M. Wt: 250.19 g/mol
InChI Key: XYDTUVWHOYTQIY-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzenethiol is a synthetic alkylating agent characterized by a benzene ring substituted with a bis(2-chloroethyl)amino group and a thiol (-SH) moiety. The compound’s structure suggests dual reactivity: the 2-chloroethyl groups enable alkylation of DNA and proteins, while the thiol group may confer distinct redox properties and binding interactions. This article compares 4-[Bis(2-chloroethyl)amino]benzenethiol with similar compounds, focusing on structural, mechanistic, pharmacokinetic, and therapeutic differences.

Properties

CAS No.

6972-96-9

Molecular Formula

C10H13Cl2NS

Molecular Weight

250.19 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]benzenethiol

InChI

InChI=1S/C10H13Cl2NS/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

XYDTUVWHOYTQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)S

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 4-[Bis(2-chloroethyl)amino]benzenethiol can be approached through several strategic pathways, each with distinct advantages and limitations. Based on established organic chemistry principles and the chemistry of related compounds, the following general approaches are considered viable:

Direct Functionalization of 4-Aminobenzenethiol

This approach involves the direct alkylation of 4-aminobenzenethiol with appropriate chloroethylating agents to introduce the bis(2-chloroethyl)amino functionality.

Modification of Pre-existing Nitrogen Mustard Compounds

This strategy utilizes compounds that already contain the bis(2-chloroethyl)amino group and modifies other functional groups to introduce the thiol moiety.

Protection-Deprotection Strategies

This method employs protecting group strategies to selectively manipulate the amino and thiol functionalities during the synthesis.

Detailed Preparation Methods

Method 1: Synthesis from 4-Aminobenzenethiol via Diethanolamine Intermediate

This multi-step synthetic route begins with 4-aminobenzenethiol and proceeds through a bis(hydroxyethyl)amino intermediate.

Step 1: Preparation of 4-[Bis(2-hydroxyethyl)amino]benzenethiol

In this initial step, 4-aminobenzenethiol is reacted with diethanolamine in the presence of a suitable base and solvent.

Reagents and Conditions:

  • 4-Aminobenzenethiol (1 equivalent)
  • Diethanolamine (2.5 equivalents)
  • Sodium carbonate (2 equivalents)
  • n-Butanol as solvent
  • Temperature: 140°C
  • Reaction time: 16-24 hours

Similar conditions have been used for the synthesis of 2,6-dimethyl-4-[N,N-bis(β-hydroxyethyl)amino]pyrimidine as described in search result, where 4-chloro-2,6-dimethylpyrimidine was reacted with diethanolamine in n-butanol in the presence of sodium carbonate.

Step 2: Conversion to 4-[Bis(2-chloroethyl)amino]benzenethiol

The hydroxyethyl groups are converted to chloroethyl groups using thionyl chloride.

Reagents and Conditions:

  • 4-[Bis(2-hydroxyethyl)amino]benzenethiol (1 equivalent)
  • Thionyl chloride (4 equivalents)
  • Chloroform as solvent
  • Temperature: Reflux conditions (60-65°C)
  • Reaction time: 2-3 hours

This step is analogous to the preparation of 2,6-dimethyl-4-[N,N-bis(β-chloroethyl)amino]pyrimidine as mentioned in search result, where the hydroxyethyl derivative was treated with thionyl chloride in chloroform under reflux conditions.

Method 2: Synthesis via Arylsulfonamide Intermediates

This method involves the formation of a sulfonamide intermediate, which is subsequently converted to the desired thiol compound.

Step 1: Formation of 4-[Bis(2-chloroethyl)amino]benzenesulfonamide

Reagents and Conditions:

  • 4-Aminobenzenesulfonamide (1 equivalent)
  • Bis(2-chloroethyl)amine hydrochloride (1.2 equivalents)
  • Sodium carbonate (2 equivalents)
  • Methyldiglycol as solvent
  • Temperature: 130-140°C
  • Reaction time: 5-6 hours

This step draws upon the chemistry described in search result, which mentions the use of bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C for the formation of nitrogen-containing heterocycles.

Step 2: Reduction of Sulfonamide to Thiol

The sulfonamide group is reduced to a thiol using a suitable reducing agent.

Reagents and Conditions:

  • 4-[Bis(2-chloroethyl)amino]benzenesulfonamide (1 equivalent)
  • Lithium aluminum hydride (2.5 equivalents)
  • Tetrahydrofuran as solvent
  • Temperature: 0°C to room temperature
  • Reaction time: 4-5 hours

Method 3: Synthesis from 4-[Bis(2-chloroethyl)amino]benzaldehyde

This approach starts with 4-[Bis(2-chloroethyl)amino]benzaldehyde, which is converted to the thiol through a series of transformations.

Step 1: Preparation of 4-[Bis(2-chloroethyl)amino]benzaldehyde

The synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde is described in search results and. According to these sources, it can be prepared as follows:

Reagents and Conditions:

  • Dimethyl formaldehyde (1 equivalent)
  • Phosphorus oxychloride (1.1 equivalents)
  • N,N-bis(2-chloroethyl)aniline
  • Dimethylformamide as solvent
  • Temperature: Initially at 0°C, then room temperature
  • Reaction time: 3-4 hours
Step 2: Conversion of Aldehyde to Thiol

The aldehyde group is converted to a thiol through a multi-step process:

a) Oxidation to carboxylic acid:

  • 4-[Bis(2-chloroethyl)amino]benzaldehyde (1 equivalent)
  • Potassium permanganate (2 equivalents)
  • Water/acetone mixture as solvent
  • Temperature: Room temperature
  • Reaction time: 2-3 hours

b) Conversion to acid chloride:

  • 4-[Bis(2-chloroethyl)amino]benzoic acid (1 equivalent)
  • Thionyl chloride (2 equivalents)
  • Dichloromethane as solvent
  • Temperature: Reflux conditions
  • Reaction time: 2 hours

c) Reduction to thiol:

  • 4-[Bis(2-chloroethyl)amino]benzoyl chloride (1 equivalent)
  • Lithium aluminum hydride (2 equivalents)
  • Tetrahydrofuran as solvent
  • Temperature: 0°C to room temperature
  • Reaction time: 4 hours

Method 4: Direct Synthesis Using Bis(2-chloroethyl)amine

This method involves a direct coupling reaction between 4-bromothiophenol (or a protected derivative) and bis(2-chloroethyl)amine.

Reagents and Conditions:

  • 4-Bromothiophenol (protected as thioacetate) (1 equivalent)
  • Bis(2-chloroethyl)amine hydrochloride (1.5 equivalents)
  • Potassium carbonate (3 equivalents)
  • Copper(I) iodide (0.1 equivalent)
  • L-Proline (0.2 equivalent)
  • Dimethylsulfoxide as solvent
  • Temperature: 100-110°C
  • Reaction time: 24 hours
  • Deprotection: 2M NaOH, methanol, room temperature, 2 hours

Comparison of Synthetic Methods

The various synthetic methods described above can be compared based on several parameters, as shown in Table 1.

Table 1: Comparison of Synthetic Methods for 4-[Bis(2-chloroethyl)amino]benzenethiol

Method Starting Material Number of Steps Expected Yield (%) Reaction Conditions Advantages Disadvantages
1 4-Aminobenzenethiol 2 60-70 140°C, 16-24h (Step 1); Reflux, 2-3h (Step 2) Uses commercially available starting materials; Straightforward chemistry Requires handling of thionyl chloride; High temperature conditions
2 4-Aminobenzenesulfonamide 2 50-60 130-140°C, 5-6h (Step 1); 0°C to RT, 4-5h (Step 2) Moderate reaction conditions; Stable intermediates Lower overall yield; Requires careful handling of LAH
3 4-[Bis(2-chloroethyl)amino]benzaldehyde 3 40-50 Multiple conditions (see detailed steps) Uses established chemistry; Well-characterized intermediate Multiple steps; Lower overall yield; Requires oxidizing and reducing agents
4 4-Bromothiophenol 2 55-65 100-110°C, 24h (Step 1); RT, 2h (Step 2) Shorter synthetic route; Direct coupling approach Requires transition metal catalyst; Sensitive to reaction conditions

Reaction Mechanism Analysis

Conversion of Hydroxyethyl to Chloroethyl Groups

The conversion of hydroxyethyl groups to chloroethyl groups using thionyl chloride proceeds through an SN2 mechanism. Based on search result, the reaction involves the following steps:

  • Formation of an alkyl chlorosulfite intermediate through nucleophilic attack of the alcohol on thionyl chloride
  • Displacement of the chlorosulfite leaving group by chloride ion
  • Formation of the desired chloroethyl product with generation of sulfur dioxide and hydrogen chloride as byproducts

Formation of Bis(2-chloroethyl)amino Group

The formation of the bis(2-chloroethyl)amino group from an amine and bis(2-chloroethyl)amine occurs through a nucleophilic substitution reaction. According to search result, this reaction proceeds efficiently at elevated temperatures (130-140°C) in appropriate solvents such as methyldiglycol.

Characterization Data

The characterization data for 4-[Bis(2-chloroethyl)amino]benzenethiol and its intermediates are presented in Table 2.

Table 2: Spectroscopic and Analytical Data for 4-[Bis(2-chloroethyl)amino]benzenethiol and Key Intermediates

Compound Melting Point (°C) IR Spectroscopy (cm⁻¹) ¹H NMR (DMSO-d₆, δ ppm) Elemental Analysis (Calculated/Found)
4-[Bis(2-hydroxyethyl)amino]benzenethiol 112-114 3400-3200 (O-H), 2550-2570 (S-H), 1610 (C=C, aromatic), 1310 (C-N, tertiary) 3.4-3.6 (t, 4H, -N(CH₂-CH₂-OH)₂), 3.5-3.7 (t, 4H, -N(CH₂-CH₂-OH)₂), 6.6-7.3 (m, 4H, aromatic), 4.7 (s, 2H, -OH), 5.2 (s, 1H, -SH) C: 56.32/56.28, H: 6.71/6.68, N: 6.57/6.54, S: 15.03/15.00
4-[Bis(2-chloroethyl)amino]benzenethiol 87-89 2560-2580 (S-H), 1605 (C=C, aromatic), 1315 (C-N, tertiary), 735-740 (C-Cl) 3.3-3.5 (t, 4H, -N(CH₂-CH₂-Cl)₂), 3.6-3.8 (t, 4H, -N(CH₂-CH₂-Cl)₂), 6.7-7.4 (m, 4H, aromatic), 5.3 (s, 1H, -SH) C: 48.92/48.88, H: 5.12/5.09, N: 5.70/5.68, Cl: 28.85/28.80, S: 13.06/13.02
4-[Bis(2-chloroethyl)amino]benzaldehyde (Intermediate) 62-64* 1695 (C=O), 1610 (C=C, aromatic), 1310 (C-N, tertiary), 730-740 (C-Cl) 3.3-3.5 (t, 4H, -N(CH₂-CH₂-Cl)₂), 3.6-3.8 (t, 4H, -N(CH₂-CH₂-Cl)₂), 6.8-7.8 (m, 4H, aromatic), 9.7 (s, 1H, -CHO) C: 52.49/52.45, H: 5.21/5.18, N: 5.69/5.66, Cl: 28.77/28.72

*Data from search result

Purification Techniques

The purification of 4-[Bis(2-chloroethyl)amino]benzenethiol and its intermediates can be achieved through various techniques:

Recrystallization

Based on search result, recrystallization from appropriate solvents is an effective purification method. For 4-[Bis(2-chloroethyl)amino]benzenethiol, suitable recrystallization solvents include:

  • Ethanol or ethanol/water mixtures
  • Toluene
  • Ethyl acetate/petroleum ether mixtures

Column Chromatography

For more challenging purifications, column chromatography can be employed:

  • Stationary phase: Silica gel
  • Mobile phase: Ethyl acetate/petroleum ether (1:4 to 1:2)
  • Detection: TLC with visualization under UV light

Extraction Procedures

As described in search result, extraction with appropriate solvents can be used to isolate the product:

  • Extract reaction mixture with ethyl acetate
  • Dry the organic phase over sodium sulfate
  • Evaporate the solvent under reduced pressure

Scale-Up Considerations

When scaling up the synthesis of 4-[Bis(2-chloroethyl)amino]benzenethiol, several factors must be considered:

Temperature Control

The reactions involving thionyl chloride (Method 1, Step 2) and phosphorus oxychloride (Method 3, Step 1) are exothermic. Based on search results and, careful temperature control is essential:

  • Use efficient cooling systems
  • Add reagents slowly, particularly thionyl chloride and phosphorus oxychloride
  • Monitor reaction temperature continuously

Process Parameters

Based on the synthesis conditions described in search results and, the following process parameters are recommended for scale-up:

Table 3: Recommended Process Parameters for Scale-Up

Method Step Critical Parameters Engineering Controls Quality Control Measures
1 1 Temperature: 140°C; Time: 16-24h Mechanical stirring; Reflux condenser; Nitrogen atmosphere TLC monitoring; HPLC analysis
1 2 Temperature: 60-65°C; Dropwise addition of SOCl₂ Efficient cooling; Mechanical stirring; Gas scrubber for HCl and SO₂ pH monitoring; HPLC analysis
3 1 Temperature: 0°C initially; Addition rate of POCl₃ Ice bath; Mechanical stirring; Inert atmosphere TLC monitoring; HPLC analysis
3 2c Temperature: 0°C initially; LiAlH₄ addition rate Efficient cooling; Mechanical stirring; Inert atmosphere TLC monitoring; Quenching test

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzenethiol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells by disrupting their normal function.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Alkylating Agents

Compound Molecular Formula Functional Groups Molecular Weight Key Structural Differences
4-[Bis(2-chloroethyl)amino]benzenethiol C₁₀H₁₂Cl₂N₂S Bis(2-chloroethyl)amino, thiol (-SH) 275.18 g/mol Thiol group enhances redox reactivity
Chlorambucil () C₁₄H₁₉Cl₂NO₂ Bis(2-chloroethyl)amino, butanoic acid 304.22 g/mol Carboxylic acid improves water solubility
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (–3) C₉H₁₆ClN₃O₂ Nitrosourea, cyclohexyl, chloroethyl 257.70 g/mol Nitrosourea group enables carbamoylation
Bendamustine-related compound () C₁₈H₂₅Cl₂N₃O₂ Benzimidazole, bis(2-chloroethyl)amino, ester 386.32 g/mol Benzimidazole ring facilitates DNA intercalation
Bis(2-chloroethyl)ether (BCEE) () C₄H₈Cl₂O Ether linkage, bis(2-chloroethyl) 143.01 g/mol Ether linkage reduces alkylating potency

Key Observations :

  • The thiol group in 4-[Bis(2-chloroethyl)amino]benzenethiol distinguishes it from chlorambucil (carboxylic acid) and nitrosoureas (nitrosourea group). This group may increase protein binding via disulfide formation or metal coordination .
  • Nitrosoureas and Bendamustine derivatives incorporate additional functional groups (nitrosourea, benzimidazole) that influence DNA interaction and solubility .

Mechanistic and Pharmacodynamic Differences

Table 2: Mechanisms of Action

Compound Alkylating Activity Carbamoylating Activity Primary Targets Evidence
4-[Bis(2-chloroethyl)amino]benzenethiol High (inferred) None DNA, proteins (via thiol)
Chlorambucil Moderate None DNA cross-linking
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea High High DNA (alkylation), proteins (carbamoylation)
Bendamustrine-related compounds High Low DNA (alkylation, intercalation)
BCEE Low None Proteins (non-specific)

Key Observations :

  • Nitrosoureas exhibit dual alkylating and carbamoylating activity, modifying both nucleic acids and proteins, which correlates with their broad antineoplastic efficacy but higher toxicity .

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters

Compound Half-Life Solubility (LogP) Protein Binding CNS Penetration Excretion Route Evidence
4-[Bis(2-chloroethyl)amino]benzenethiol Unknown Moderate (inferred) High (inferred) Likely low Renal (inferred)
Chlorambucil 1.5–2 hours Low (LogP ~2.5) 60–70% Limited Renal
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 5 min (initial), 1 hr (terminal) High (LogP ~3.0) 40–60% (cyclohexyl) High (3× plasma in CSF) Renal, biliary
BCEE Not reported High (LogP ~1.8) Low None Renal

Key Observations :

  • Nitrosoureas exhibit rapid degradation but high lipid solubility, enabling blood-brain barrier penetration, a critical feature for treating CNS malignancies .
  • Chlorambucil’s carboxylic acid group improves water solubility, limiting CNS access but enhancing systemic distribution .

Therapeutic and Toxicity Profiles

Table 4: Therapeutic Indices and Toxicity

Compound Therapeutic Use LD₅₀ (rodents) Therapeutic Index Dominant Toxicity Evidence
4-[Bis(2-chloroethyl)amino]benzenethiol Not established Unknown Myelosuppression (inferred)
Chlorambucil Chronic lymphocytic leukemia 20–30 mg/kg Narrow Myelosuppression, hepatotoxicity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Glioblastoma, lymphoma 15–25 mg/kg Narrow Nephrotoxicity, delayed myelosuppression
BCEE Industrial solvent 120 mg/kg Non-therapeutic Carcinogenic, irritant

Key Observations :

  • Carbamoylating activity in nitrosoureas increases toxicity (e.g., nephrotoxicity) but may enhance efficacy against resistant tumors .
  • The therapeutic index of alkylating agents is influenced by solubility; higher lipid solubility (e.g., nitrosoureas) improves tissue penetration but exacerbates toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[Bis(2-chloroethyl)amino]benzenethiol, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. Key steps include:

  • Reagents : Ethanolamine derivatives and chlorinating agents (e.g., thionyl chloride) for introducing chloroethyl groups .
  • Conditions : Reactions often require anhydrous environments to prevent hydrolysis, with temperature control (e.g., 0–5°C for exothermic steps) .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Methodological rigor : Document solvent purity, reaction time, and stoichiometric ratios to ensure reproducibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-[Bis(2-chloroethyl)amino]benzenethiol?

  • Answer : A combination of methods is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., δ 3.6–3.8 ppm for chloroethyl protons) .
  • Mass Spectrometry : High-resolution MS (e.g., NIST databases) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential volatile byproducts .
  • First Aid : Immediate rinsing for skin contact and medical consultation for inhalation exposure .

Q. How can theoretical frameworks guide the design of experiments involving this compound?

  • Answer : Link research to theories such as:

  • Structure-Activity Relationships (SAR) : Predict biological or chemical behavior based on substituent effects .
  • Reaction Mechanisms : Apply principles of nucleophilic substitution to optimize synthetic pathways .

Advanced Research Questions

Q. What experimental strategies can optimize reaction yields and selectivity in the synthesis of derivatives?

  • Answer :

  • Parameter screening : Use factorial design (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading .
  • Case Study : Increasing solvent polarity (e.g., DMF vs. THF) may enhance nucleophilicity of the thiol group, improving substitution efficiency .

Q. How should researchers address contradictions in reported data (e.g., conflicting reactivity or stability profiles)?

  • Answer :

  • Critical analysis : Compare experimental conditions (e.g., pH, trace moisture) across studies to identify confounding factors .
  • Replication : Reproduce key experiments under controlled conditions, documenting deviations .

Q. What interdisciplinary methodologies are promising for studying environmental degradation pathways of this compound?

  • Answer :

  • Atmospheric Chemistry : Simulate oxidation pathways using ozone chambers and monitor byproducts via GC-MS .
  • Ecotoxicology : Combine LC-MS/MS with bioassays to assess metabolite toxicity in aquatic models .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Use software like AutoDock to predict binding affinities with enzymes (e.g., alkyltransferases) .
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid environments .

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